molecular formula C9H7ClO2S2 B11748091 Benzo[b]thiophene-6-methanesulfonyl chloride

Benzo[b]thiophene-6-methanesulfonyl chloride

Cat. No.: B11748091
M. Wt: 246.7 g/mol
InChI Key: FIICSEWKMRHBSX-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-6-methanesulfonyl chloride is a sulfonyl chloride derivative featuring a benzo[b]thiophene core substituted with a methanesulfonyl chloride group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are pivotal in pharmaceutical and materials science research. Its structure combines the aromaticity and electron-rich nature of the thiophene ring with the electrophilic reactivity of the sulfonyl chloride group, enabling diverse chemical transformations such as nucleophilic substitutions and cross-coupling reactions .

For instance, benzenesulfonyl chloride (C₆H₅ClO₂S) has a molecular weight of 176.62 g/mol and a boiling point of 14.5°C, with solubility in ethanol and ether but insolubility in water . The benzo[b]thiophene moiety likely increases molecular weight and alters solubility compared to simpler aryl sulfonyl chlorides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[b]thiophene-6-methanesulfonyl chloride can be synthesized through several methods. One common approach involves the iodocyclization and oxidation of alkynes to produce methyl sulfone-containing benzo[b]thiophenes . Another method involves the use of aryne intermediates with alkynyl sulfides to form benzo[b]thiophenes in a one-step intermolecular reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using palladium-catalyzed coupling reactions. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-6-methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, alkynyl sulfides, and aryne intermediates. Reaction conditions often involve mild temperatures and the use of solvents such as toluene .

Major Products Formed

The major products formed from reactions involving this compound include various substituted benzo[b]thiophenes, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:
Benzo[b]thiophene-6-methanesulfonyl chloride serves as a reagent for introducing sulfonyl chloride groups into organic molecules. This property is essential for synthesizing various heterocyclic compounds, allowing chemists to modify existing structures or create new ones.

Mechanism of Action:
The sulfonyl chloride group in this compound is highly electrophilic, making it susceptible to nucleophilic attacks. This reactivity facilitates the formation of covalent bonds with nucleophiles, leading to the production of diverse derivatives. The molecular targets include amino groups in proteins and peptides, which can be modified to study their structure and function .

Biological Applications

Bioconjugation:
In biological research, this compound is utilized for the modification of biomolecules, such as proteins and peptides. This modification is crucial for studying the interactions and functions of these biomolecules in various biological processes.

Antimicrobial Properties:
Research has shown that derivatives of benzo[b]thiophene exhibit significant antimicrobial activity. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 128 µg/mL against Gram-positive bacteria like Bacillus cereus .

Anticancer Potential:
Studies indicate that benzo[b]thiophene derivatives can inhibit cancer cell proliferation by targeting specific metabolic pathways essential for tumor growth. One notable compound exhibited an IC₅₀ value of 0.29 µM against cancer cells overexpressing phosphoglycerate dehydrogenase (PHGDH), showcasing its strong anticancer activity .

Medicinal Chemistry

Pharmaceutical Development:
this compound is investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modify drug candidates enhances the development of new therapeutic agents.

Neurodegenerative Disease Research:
In vitro studies have evaluated the compound's inhibitory effects on human cholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease. Compounds derived from this scaffold showed promising IC₅₀ values in cell viability assays on neuroblastoma cells .

Industrial Applications

Specialty Chemicals Production:
The compound is also employed in producing specialty chemicals and materials. Its utility extends to synthesizing dyes, pigments, and polymers, making it valuable in various industrial processes .

Data Tables

Application Area Description Example Findings
Organic ChemistryReagent for introducing sulfonyl groupsUsed in synthesizing heterocyclic compounds
Biological ResearchModification of biomoleculesEffective against Bacillus cereus (MIC = 128 µg/mL)
Medicinal ChemistryIntermediate in drug synthesisIC₅₀ = 0.29 µM against cancer cells
Industrial ChemistryProduction of specialty chemicalsUsed in dyes and polymers

Case Studies

  • Antimicrobial Activity Study:
    A study evaluated various benzo[b]thiophene derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives had MICs ranging from 2.73 to 22.86 µg/mL against multidrug-resistant strains .
  • Anticancer Activity Evaluation:
    In vitro assays conducted on SH-SY5Y neuroblastoma cells revealed that specific derivatives did not exhibit cytotoxic effects at effective concentrations, indicating their potential as therapeutic agents with minimal side effects .
  • Synthesis and Characterization:
    The synthesis of novel benzo[b]thiophenes was achieved using microwave-assisted techniques, resulting in high yields and rapid reaction times. These synthesized compounds were further evaluated for their biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key properties of Benzo[b]thiophene-6-methanesulfonyl chloride with analogous sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Substituents
This compound* C₁₀H₇ClO₂S₂ ~258.8 (calculated) N/A Likely soluble in organic solvents Methanesulfonyl chloride, thiophene
Benzenesulfonyl chloride C₆H₅ClO₂S 176.62 14.5 Insoluble in H₂O; soluble in EtOH, ether Phenyl group
2-Chloro-6-methylbenzenesulfonyl chloride C₇H₆Cl₂O₂S 225.09 N/A Research-grade solubility varies Chloro, methyl substituents
2,4,6-Trimethylbenzenesulfonyl chloride C₉H₁₁ClO₂S 218.70 N/A Solubility data limited Three methyl groups

*Calculated molecular weight based on formula.

Key Observations :

  • Molecular Weight : The benzo[b]thiophene derivative has a higher molecular weight (~258.8 g/mol) compared to simpler aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride at 176.62 g/mol) due to the fused thiophene ring and methanesulfonyl group .
  • Solubility: Like benzenesulfonyl chloride, the target compound is likely insoluble in water but soluble in polar organic solvents such as ethanol or dichloromethane, as seen in synthesis protocols for similar compounds .
  • Substituent Effects : The electron-withdrawing thiophene ring may enhance the electrophilicity of the sulfonyl chloride group compared to alkyl-substituted derivatives (e.g., 2,4,6-trimethylbenzenesulfonyl chloride), where methyl groups introduce steric hindrance and reduce reactivity .

Industrial and Research Relevance

  • Materials Science : Sulfonyl chlorides with aromatic cores (e.g., benzo[b]thiophene) are used to modify polymer surfaces or create conductive materials, leveraging their robust electronic properties .

Biological Activity

Benzo[b]thiophene-6-methanesulfonyl chloride is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, synthesis, and implications for drug development.

Overview of Benzo[b]thiophene Derivatives

Benzo[b]thiophenes are a class of heterocyclic compounds known for their extensive biological activities, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Anticancer : Demonstrated cytotoxic effects on multiple cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation.
  • Antidepressant : Some derivatives show promise in mood regulation.

The structural features of benzo[b]thiophenes contribute to their pharmacological properties, making them attractive candidates for drug development .

Synthesis of this compound

The synthesis of benzo[b]thiophene derivatives often involves palladium-catalyzed reactions, allowing for the introduction of sulfonyl groups. A notable method includes the electrophilic cyclization of disulfide-containing alkynes, which yields sulfone-substituted benzo[b]thiophenes . The specific compound, this compound, can be synthesized through reactions involving methanesulfonyl chloride, which acts as a reagent to introduce the sulfonyl chloride functionality .

Antimicrobial Activity

Research indicates that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, highlighting their potential as antimicrobial agents .

CompoundMIC (µg/mL)Target Organism
19128Bacillus cereus
19256Staphylococcus aureus
19256Enterococcus faecalis

Anticancer Activity

Benzo[b]thiophene derivatives have been evaluated for their anticancer properties across various cell lines. In a study screening compounds against the NCI 60 cancer cell line panel, several derivatives exhibited substantial growth inhibition. Notably, compounds with specific substitutions showed IC50 values indicating potent activity against melanoma and breast cancer cell lines .

CompoundIC50 (µM)Cell Line
12e0.49V600EBRAF
12i0.53V600EBRAF
12l0.62V600EBRAF

The mechanism by which this compound exerts its biological effects involves its electrophilic nature as a sulfonyl chloride compound. This allows it to form covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins. This reactivity can lead to modifications that alter the structure and function of these biomolecules, potentially impacting various biological pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that specific benzo[b]thiophene derivatives exhibited promising antimicrobial activity against both bacterial and fungal strains, suggesting their potential application in treating infections .
  • Cytotoxicity in Cancer Models : In vitro studies revealed that certain derivatives significantly inhibited the growth of cancer cells, with some compounds showing selectivity toward specific cancer types, indicating their potential as targeted therapies .
  • Structure-Activity Relationship (SAR) : Investigations into the structural modifications of benzo[b]thiophenes have provided insights into how different substituents influence biological activity, guiding future drug design efforts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzo[b]thiophene-6-methanesulfonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation or sulfonyl chloride functionalization of the benzo[b]thiophene core. A common approach is the reaction of benzo[b]thiophene derivatives with chlorosulfonic acid or thionyl chloride (SOCl₂) under controlled conditions. For example, analogous sulfonyl chloride syntheses (e.g., benzenesulfonyl chloride) use SOCl₂ with carboxylic acids or alcohols at reflux temperatures . However, regioselectivity for the 6-position requires directing groups or catalysts. Evidence from benzoyl chloride synthesis via Friedel-Crafts acylation (using AlCl₃) suggests that Lewis acids may enhance specificity . Yield optimization depends on stoichiometry, solvent choice (e.g., anhydrous dichloromethane), and temperature control to minimize side reactions like over-sulfonation.

Q. What safety protocols are critical when handling this compound in the laboratory?

This compound is highly reactive and moisture-sensitive. Key precautions include:

  • Storage : Under inert gas (argon/nitrogen) in a locked, cool, and dry environment to prevent hydrolysis .
  • PPE : Chemical-resistant gloves (JIS T 8116 standard), safety goggles (JIS T 8147), and lab coats. Respiratory protection is mandatory if vapor or aerosol formation is possible .
  • Spill Management : Neutralize spills with sodium bicarbonate or sand, followed by disposal via approved hazardous waste facilities .
  • First Aid : Immediate flushing with water for skin/eye contact and medical consultation for inhalation exposure .

Q. How can researchers characterize the purity and structure of this compound?

  • Melting Point : Compare observed values (e.g., 75–76°C for analogous 1-benzothiophene-2-sulfonyl chloride) with literature data .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns; sulfonyl chloride groups deshield adjacent protons.
    • IR : Detect S=O stretches (~1350–1150 cm⁻¹) and C-S bonds (~700 cm⁻¹).
    • Mass Spectrometry : Validate molecular ion peaks (e.g., expected m/z for C₉H₅ClO₂S₂: ~232.71) .
  • Chromatography : HPLC or GC-MS to quantify impurities, referencing retention times against standards .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges in synthesizing 6-substituted benzo[b]thiophene derivatives?

The 6-position is less reactive due to electronic and steric effects. Computational studies (e.g., DFT) suggest that electron-donating groups on the thiophene ring activate specific positions. For example, Friedel-Crafts reactions favor electrophilic attack at the 2- or 3-positions unless directing groups (e.g., methoxy) are introduced . Recent green methods, such as using iodine catalysts or microwave-assisted synthesis, improve regiocontrol by altering transition states . Researchers must balance steric hindrance and electronic activation to achieve 6-substitution.

Q. How can conflicting data on reaction yields or by-products be resolved in large-scale syntheses?

Contradictions often arise from impurities in starting materials or solvent effects. For example, traces of water in SOCl₂ can hydrolyze the product, reducing yields . Systematic studies should:

  • Use Karl Fischer titration to verify solvent dryness.
  • Analyze by-products via LC-MS or NMR to identify intermediates (e.g., sulfonic acids from incomplete chlorination).
  • Compare batch-to-batch reproducibility under controlled conditions (e.g., inert atmosphere vs. ambient) .

Q. What green chemistry approaches are viable for synthesizing this compound, and how do they compare to traditional methods?

Dr. Poonguzhali’s patented one-step synthesis for benzo[b]thiophene derivatives employs eco-friendly catalysts (e.g., ionic liquids) and solvent-free conditions, reducing hazardous waste . For sulfonyl chloride formation, alternatives to SOCl₂—such as using sulfuryl chloride (SO₂Cl₂) with catalytic DMAP—show promise. These methods prioritize atom economy and lower energy consumption, though scalability and cost remain challenges compared to conventional routes .

Properties

Molecular Formula

C9H7ClO2S2

Molecular Weight

246.7 g/mol

IUPAC Name

1-benzothiophen-6-ylmethanesulfonyl chloride

InChI

InChI=1S/C9H7ClO2S2/c10-14(11,12)6-7-1-2-8-3-4-13-9(8)5-7/h1-5H,6H2

InChI Key

FIICSEWKMRHBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CS2)CS(=O)(=O)Cl

Origin of Product

United States

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